molecular formula C5H2ClF2N B12984236 2-Chloro-3,6-difluoropyridine

2-Chloro-3,6-difluoropyridine

Cat. No.: B12984236
M. Wt: 149.52 g/mol
InChI Key: NAZUPLLHMOTTOY-UHFFFAOYSA-N
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Description

2-Chloro-3,6-difluoropyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of chlorine and fluorine atoms attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,6-difluoropyridine typically involves the introduction of chlorine and fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where chlorine and fluorine atoms are introduced using appropriate reagents. For example, 2,6-difluoropyridine can be synthesized by treating 2,6-dichloropyridine with fluorinating agents such as potassium fluoride (KF) in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound often involves multi-step processes that ensure high yield and purity. The process may start with the chlorination of pyridine, followed by fluorination using reagents like cesium fluoride and potassium fluoride. The reaction conditions, such as temperature and solvent choice, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,6-difluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated and chlorinated pyridine derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-Chloro-3,6-difluoropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3,6-difluoropyridine involves its interaction with molecular targets through its chlorine and fluorine atoms. These atoms can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s effects are mediated through pathways involving nucleophilic substitution, oxidation, and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoropyridine
  • 3,4-Difluoropyridine
  • 2,5-Difluoropyridine
  • 4-Chloro-3-fluoropyridine

Uniqueness

2-Chloro-3,6-difluoropyridine is unique due to the specific positioning of chlorine and fluorine atoms on the pyridine ring. This unique arrangement imparts distinct chemical properties, making it valuable for specific applications in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C5H2ClF2N

Molecular Weight

149.52 g/mol

IUPAC Name

2-chloro-3,6-difluoropyridine

InChI

InChI=1S/C5H2ClF2N/c6-5-3(7)1-2-4(8)9-5/h1-2H

InChI Key

NAZUPLLHMOTTOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1F)Cl)F

Origin of Product

United States

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